1-(2,4,6-Trifluorophenyl)propan-2-one 1-(2,4,6-Trifluorophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.: 835878-82-5
VCID: VC13539605
InChI: InChI=1S/C9H7F3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-4H,2H2,1H3
SMILES: CC(=O)CC1=C(C=C(C=C1F)F)F
Molecular Formula: C9H7F3O
Molecular Weight: 188.15 g/mol

1-(2,4,6-Trifluorophenyl)propan-2-one

CAS No.: 835878-82-5

VCID: VC13539605

Molecular Formula: C9H7F3O

Molecular Weight: 188.15 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4,6-Trifluorophenyl)propan-2-one - 835878-82-5

Description

1-(2,4,6-Trifluorophenyl)propan-2-one is an organic compound characterized by the presence of a trifluorophenyl group attached to a propanone backbone. It is a derivative of propiophenone and contains three fluorine atoms strategically positioned on the phenyl ring. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactivity and unique physicochemical properties.

Applications

1-(2,4,6-Trifluorophenyl)propan-2-one has several applications in research and industrial settings:

  • Pharmaceutical Intermediates:

    • The compound is used as a building block in the synthesis of pharmaceuticals and agrochemicals. Its trifluorinated structure enhances metabolic stability and bioavailability in drug molecules.

  • Organic Synthesis:

    • It serves as a precursor for creating more complex fluorinated compounds that are valuable in medicinal chemistry.

  • Material Science:

    • Fluorinated compounds like this one are often employed in designing materials with unique electronic or optical properties.

Synthesis Pathways

The synthesis of 1-(2,4,6-Trifluorophenyl)propan-2-one typically involves the following steps:

  • Starting Materials:

    • A trifluorophenyl derivative (e.g., 2,4,6-trifluorobenzene).

    • Propionyl chloride or other suitable acylating agents.

  • Reaction Mechanism:

    • Friedel-Crafts acylation is commonly employed to attach the propanone group to the trifluorophenyl ring.

    • Catalysts such as aluminum chloride (AlCl3AlCl_3) are used to facilitate the reaction.

  • Purification:

    • The product is purified via techniques such as recrystallization or chromatography.

Safety and Handling

Due to its fluorinated nature and potential reactivity:

Research Findings

Although specific biological activity data for this compound are not readily available, related trifluorinated compounds have been studied extensively for their pharmacological potential:

  • Metabolic Stability:
    Fluorination often improves resistance to metabolic degradation, making such compounds valuable for drug development.

  • Hydrophobicity:
    The trifluoromethyl groups increase lipophilicity, aiding in membrane permeability—a critical factor for bioactive molecules.

  • Applications in Drug Design:
    Trifluorinated ketones have shown promise in enzyme inhibition studies and as intermediates for synthesizing antiviral or anticancer agents.

CAS No. 835878-82-5
Product Name 1-(2,4,6-Trifluorophenyl)propan-2-one
Molecular Formula C9H7F3O
Molecular Weight 188.15 g/mol
IUPAC Name 1-(2,4,6-trifluorophenyl)propan-2-one
Standard InChI InChI=1S/C9H7F3O/c1-5(13)2-7-8(11)3-6(10)4-9(7)12/h3-4H,2H2,1H3
Standard InChIKey NAKZSJUHEAAUHN-UHFFFAOYSA-N
SMILES CC(=O)CC1=C(C=C(C=C1F)F)F
Canonical SMILES CC(=O)CC1=C(C=C(C=C1F)F)F
PubChem Compound 55274610
Last Modified Apr 15 2024

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